molecular formula C10H18ClN3O3 B13852953 (2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate

(2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate

Cat. No.: B13852953
M. Wt: 263.72 g/mol
InChI Key: SGNAPRDZWJXGQM-YUMQZZPRSA-N
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Description

(2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate is a complex organic compound with significant potential in various fields of scientific research. This compound features a tert-butyl group, an azido group, a chloro group, and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate typically involves multiple steps, starting from readily available precursorsThe chloro group is then introduced via halogenation, and finally, the tert-butyl group is added through esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-Azido-3-hydroxyhexanoate: Lacks the chloro group, resulting in different reactivity.

    tert-Butyl 2-Azido-6-chlorohexanoate: Lacks the hydroxy group, affecting its hydrogen bonding capability.

    tert-Butyl 2-Azido-3-chloro-3-hydroxyhexanoate: Different stereochemistry, leading to variations in biological activity.

Properties

Molecular Formula

C10H18ClN3O3

Molecular Weight

263.72 g/mol

IUPAC Name

tert-butyl (2S,3S)-2-azido-6-chloro-3-hydroxyhexanoate

InChI

InChI=1S/C10H18ClN3O3/c1-10(2,3)17-9(16)8(13-14-12)7(15)5-4-6-11/h7-8,15H,4-6H2,1-3H3/t7-,8-/m0/s1

InChI Key

SGNAPRDZWJXGQM-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]([C@H](CCCCl)O)N=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)C(C(CCCCl)O)N=[N+]=[N-]

Origin of Product

United States

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